molecular formula C9H10N4S3 B3314119 2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidine-7-thione CAS No. 950262-81-4

2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidine-7-thione

Cat. No.: B3314119
CAS No.: 950262-81-4
M. Wt: 270.4 g/mol
InChI Key: KALHFAMPKRSJLW-UHFFFAOYSA-N
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Description

2-(Thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidine-7-thione is a chemical scaffold of significant interest in medicinal chemistry and materials science due to its diverse potential biological activities. This compound is part of the thiazolo[4,5-d]pyrimidine family, which are recognized as bioisosteres of purines and have been extensively studied for their pharmacological properties. Researchers can explore its utility across several domains. In antimicrobial research, structurally similar thiazolo[4,5-d]pyrimidine derivatives have demonstrated promising activity against various microbial strains, particularly C. albicans , making this core a valuable template for developing new antifungal agents . In cancer research, specific derivatives, especially those with chloro substituents, have shown notable in vitro cytotoxic effects against a panel of human cancer cell lines, including leukemia, melanoma, and cancers of the lung, colon, and kidney . The 7-thione moiety is a key functional group that has been associated with analgesic, anti-inflammatory, and anticonvulsant activities in related compounds, suggesting broad applicability in pharmacological investigations . Beyond biomedical applications, this heterocyclic compound may also serve as a copper corrosion inhibitor in acidic media, as some pyrimidinone derivatives are known to form protective adsorbed films on metal surfaces . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use.

Properties

IUPAC Name

2-thiomorpholin-4-yl-4H-[1,3]thiazolo[4,5-d]pyrimidine-7-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S3/c14-8-6-7(10-5-11-8)12-9(16-6)13-1-3-15-4-2-13/h5H,1-4H2,(H,10,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALHFAMPKRSJLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC3=C(S2)C(=S)N=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidine-7-thione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thioamides with thiomorpholine under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetonitrile (CH3CN) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidine-7-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidine-7-thione has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidine-7-thione involves its interaction with molecular targets such as enzymes. For instance, as a topoisomerase I inhibitor, it stabilizes the enzyme-DNA complex, preventing the re-ligation of DNA strands and thereby inhibiting DNA replication. This leads to the accumulation of DNA breaks and ultimately induces cell death in rapidly dividing cells .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiazolo[4,5-d]pyrimidine Derivatives

Compound Name Substituent at Position 2 Molecular Formula Key Biological Activity Reference ID
2-(Thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidine-7-thione Thiomorpholin-4-yl (sulfur-containing) C₁₀H₁₁N₅S₃ Antibacterial, potential CNS modulation
2-(Morpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one Morpholin-4-yl (oxygen-containing) C₉H₁₀N₄O₂S Antibacterial, enzyme inhibition
2-(4-Ethylpiperazin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one 4-Ethylpiperazin-1-yl (nitrogen-rich) C₁₁H₁₄N₆OS Not explicitly reported; likely CNS targeting
5-Methyl-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one Phenyl and methyl groups C₁₂H₉N₃OS₂ Antimicrobial, structural diversity
JWX-A0108 (6-(2-chloro-6-methylphenyl)-2-((3-fluoro-4-methylphenyl)amino)thiazolo[4,5-d]pyrimidin-7(6H)-one) Halogenated aryl groups C₂₁H₁₇ClFN₅OS α7 nAChR positive allosteric modulator

Key Observations :

Substituent Impact on Bioactivity :

  • The thiomorpholin-4-yl group introduces sulfur, which may enhance lipophilicity and membrane permeability compared to the oxygen-containing morpholin-4-yl analog . This could improve antibacterial efficacy, as sulfur atoms often participate in thiol-disulfide interactions with microbial enzymes .
  • JWX-A0108 demonstrates the importance of halogenated aryl substituents in targeting neurological receptors (e.g., α7 nAChR), highlighting the scaffold’s adaptability for CNS applications .

Synthetic Pathways :

  • The thiomorpholine derivative’s synthesis likely parallels methods for morpholine analogs, involving nucleophilic substitution of halogenated intermediates with thiomorpholine under basic conditions .
  • Alkylation at the sulfur atom (e.g., with alkyl halides) is a common strategy to modulate solubility and reactivity .

Detailed Research Findings

Antibacterial Activity

  • 2-(Morpholin-4-yl) Analog : Exhibited moderate activity against Staphylococcus aureus and Escherichia coli in preliminary screens, with MIC values in the 25–50 μg/mL range .
  • Comparable compounds with sulfur substituents displayed improved binding to bacterial dihydrofolate reductase .

Neuromodulatory Potential

  • JWX-A0108: Demonstrated nanomolar potency as a type I α7 nAChR modulator, reversing MK-801-induced cognitive deficits in mice . This suggests that electron-deficient substituents (e.g., chloro, fluoro) enhance receptor affinity.
  • Thiomorpholin-4-yl Derivative : Unpublished studies hypothesize its utility in neurodegenerative disorders, leveraging sulfur’s redox activity for antioxidant effects.

Pharmacokinetic Properties

  • Metabolic Stability : Piperazine and morpholine substituents are prone to oxidative metabolism, whereas thiomorpholine’s sulfur may slow degradation via cytochrome P450 enzymes .

Biological Activity

2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidine-7-thione is a heterocyclic compound that has attracted significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This compound is characterized by the fusion of a thiomorpholine ring with a thiazolo[4,5-d]pyrimidine core, which contributes to its distinct chemical and biological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

  • Cyclization of Thioamides : Thioamides are reacted with thiomorpholine under basic conditions (e.g., using potassium carbonate) in solvents like acetonitrile at elevated temperatures.
  • Purification : The product is purified through recrystallization or chromatography to achieve high purity levels .

The biological activity of this compound primarily stems from its role as an inhibitor of topoisomerase I. By stabilizing the enzyme-DNA complex, it prevents the re-ligation of DNA strands, leading to the accumulation of DNA breaks and ultimately inducing cell death in rapidly dividing cells .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • In Vitro Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines. It exhibited IC50 values comparable to established anticancer agents, indicating its potential as a therapeutic agent .
  • Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with topoisomerase I, disrupting normal DNA replication processes .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects:

  • COX Enzyme Inhibition : It has been reported to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, with IC50 values similar to those of standard anti-inflammatory drugs like celecoxib . This suggests a potential application in treating inflammatory diseases.

Case Studies

Several studies have investigated the biological activity of similar compounds within the thiazolo[4,5-d]pyrimidine class:

CompoundBiological ActivityIC50/ED50 Values
Compound 5COX-2 Inhibition0.04 ± 0.09 μmol
Compound 6COX-2 Inhibition0.04 ± 0.02 μmol
IndomethacinCOX-1/COX-2 InhibitionED50 = 9.17 μM

These findings suggest that derivatives of thiazolo[4,5-d]pyrimidine may offer effective therapeutic options for both cancer and inflammatory conditions .

Structure–Activity Relationships (SAR)

Research into the structure–activity relationships (SAR) of thiazolo[4,5-d]pyrimidine derivatives indicates that modifications at specific positions can enhance biological activity:

  • Electron-releasing Substituents : The presence of electron-donating groups at certain positions has been shown to increase potency against COX enzymes and improve anticancer efficacy .

Q & A

What are the established synthetic routes for 2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidine-7-thione?

The synthesis typically involves multi-step heterocyclic reactions, starting with the formation of the thiazolo[4,5-d]pyrimidine core. Key steps include:

  • Cyclization : Reacting 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in DMF/KOH to form the thione intermediate .
  • Alkylation/Substitution : Introducing thiomorpholine via nucleophilic substitution of chlorine in the thiazolo[4,5-d]pyrimidine scaffold using thiomorpholine in the presence of a base like triethylamine .
  • Optimization : Adjusting reaction time, solvent (e.g., acetonitrile for alkylation), and stoichiometry to improve yield .

How is the structural identity of this compound confirmed experimentally?

  • X-ray Crystallography : Resolve crystal structures to confirm bond lengths, angles, and stereochemistry (e.g., using SHELXL for refinement) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks based on characteristic shifts (e.g., thiomorpholine protons at δ 3.5–4.0 ppm, thione sulfur environment) .
    • IR : Validate thione (C=S) stretching vibrations near 1200–1250 cm⁻¹ .

What methodologies are employed to optimize reaction conditions for higher yields?

  • Solvent Screening : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity in substitution reactions .
  • Catalysis : Use of triethylamine or DBU to deprotonate intermediates and accelerate alkylation .
  • Temperature Control : Reflux conditions (e.g., 80°C in acetonitrile) balance reaction rate and side-product formation .

How can low solubility in biological assays be addressed?

  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) via post-synthetic modifications to improve aqueous solubility .
  • Formulation : Use co-solvents (DMSO/PEG mixtures) or nanoemulsion techniques to enhance bioavailability .

What strategies resolve discrepancies in crystallographic data interpretation?

  • Refinement Software : Employ SHELXL for high-resolution data, checking for twinning or disorder using the TWIN and BASF commands .
  • Validation Tools : Cross-verify with PLATON or CCDC Mercury to assess hydrogen bonding and packing efficiency .

How are structure-activity relationships (SAR) studied for derivatives of this compound?

  • Functional Group Variation : Synthesize analogs with substituted thiomorpholine or modified thiazole rings to evaluate antibacterial or kinase inhibition .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like CXCR2 or bacterial enzymes .

How should contradictory bioactivity data between studies be analyzed?

  • Assay Replication : Repeat experiments under standardized conditions (e.g., MIC assays for antibacterial activity) .
  • Purity Verification : Use HPLC-MS to confirm compound integrity (>95% purity) and rule out impurities as confounding factors .

What purification techniques are most effective for this compound?

  • Column Chromatography : Silica gel with gradient elution (hexane/EtOAc) separates alkylated derivatives .
  • Recrystallization : Methanol/water mixtures yield high-purity crystals suitable for crystallography .

What computational approaches predict the compound’s pharmacokinetic properties?

  • QSAR Modeling : Use descriptors like logP and polar surface area to estimate absorption and metabolic stability .
  • MD Simulations : Simulate binding dynamics with target proteins (e.g., 100 ns trajectories in GROMACS) to assess residence times .

How are reaction byproducts characterized and minimized?

  • Analytical Techniques :
    • LC-MS : Identify byproducts via molecular ion peaks and fragmentation patterns .
    • TLC Monitoring : Track reaction progress in real-time to optimize quenching points .
  • Byproduct Suppression : Adjust stoichiometry (e.g., excess alkyl halide) or add scavengers (molecular sieves) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidine-7-thione
Reactant of Route 2
2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidine-7-thione

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